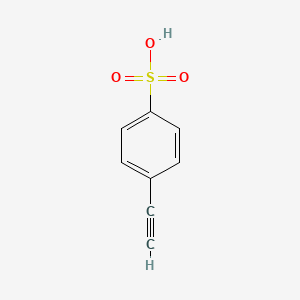

4-Ethynylbenzenesulfonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6O3S |

|---|---|

Molecular Weight |

182.20 g/mol |

IUPAC Name |

4-ethynylbenzenesulfonic acid |

InChI |

InChI=1S/C8H6O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H,9,10,11) |

InChI Key |

HGXZVCSFQYGFHL-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethynylbenzenesulfonic Acid

Established Synthetic Pathways and Precursors

The synthesis of 4-ethynylbenzenesulfonic acid typically begins with a readily available precursor, 4-iodobenzenesulfonic acid. rsc.org This starting material is prepared by the sulfonation of iodobenzene (B50100) using concentrated sulfuric acid. rsc.org The reaction mixture is heated, and after removing unreacted iodobenzene, the product is extracted and purified. rsc.org

Sonogashira Coupling Reactions in this compound Synthesis

A cornerstone in the synthesis of this compound is the Sonogashira coupling reaction. wikipedia.orgnumberanalytics.com This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a process catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org In this specific synthesis, 4-iodobenzenesulfonic acid is reacted with a protected alkyne, such as trimethylsilylacetylene. rsc.org

The reaction is typically carried out in a solvent like anhydrous dimethylformamide (DMF) in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2), a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, commonly triethylamine. rsc.orgnih.gov The reaction proceeds at room temperature, yielding the trimethylsilyl-protected precursor to this compound. rsc.org This method has been successfully employed in the synthesis of various derivatives and has proven to be a reliable and efficient pathway. nih.govnih.gov

Table 1: Key Reagents in Sonogashira Coupling for this compound Synthesis

| Reagent | Function |

| 4-Iodobenzenesulfonic acid | Aryl halide precursor |

| Trimethylsilylacetylene | Protected terminal alkyne |

| Dichlorobis(triphenylphosphine)palladium(II) | Palladium catalyst |

| Copper(I) iodide | Co-catalyst |

| Triethylamine | Base |

| Dimethylformamide (DMF) | Solvent |

Deprotection Strategies for Terminal Alkyne Synthesis in this compound Preparation

Following the successful Sonogashira coupling, the terminal alkyne must be unmasked by removing the silyl (B83357) protecting group. A common and effective method for this deprotection step is the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). rsc.org The reaction is typically stirred at room temperature for a couple of hours to ensure complete removal of the trimethylsilyl (B98337) group, yielding the final product, this compound. rsc.org

Advanced Synthetic Approaches and Innovations

While the established pathways are robust, research continues to explore more advanced and efficient synthetic methods.

Catalytic Systems in the Preparation of this compound

Innovations in catalytic systems for Sonogashira couplings are a key area of development. The efficiency of the reaction is highly dependent on the palladium catalyst and its ligands. rsc.orgnih.gov Research has explored various phosphine (B1218219) ligands and N-heterocyclic carbenes to enhance catalyst stability and activity, even under milder reaction conditions. organic-chemistry.org Copper-free Sonogashira reactions have also been developed to avoid potential issues associated with copper co-catalysts. organic-chemistry.org These advancements aim to improve yields, reduce reaction times, and broaden the substrate scope.

Regioselective Synthesis and Isomeric Control for Substituted Benzenesulfonic Acids

Achieving regioselectivity in the sulfonation of substituted benzenes is a significant challenge in organic synthesis. The position of the sulfonic acid group is directed by the electronic nature of the existing substituent. For the synthesis of specifically substituted benzenesulfonic acids, direct sulfonation may not always yield the desired isomer. In such cases, alternative strategies are employed. One approach involves the use of protecting groups to block certain positions on the aromatic ring, thereby directing the sulfonation to the desired location. Another method is to introduce the sulfonyl group via a different functional group that can be converted to a sulfonic acid later in the synthetic sequence. These strategies provide greater control over the final product's isomeric purity, which is crucial for its application in areas like pharmacology where specific isomers may exhibit different biological activities.

Reactivity and Reaction Mechanisms of 4 Ethynylbenzenesulfonic Acid

Alkyne Reactivity in 4-Ethynylbenzenesulfonic Acid

The carbon-carbon triple bond, or ethynyl (B1212043) group, is a region of high electron density, making it a key site for various addition and coupling reactions. chemistrysteps.com

The ethynyl group of this compound can undergo both electrophilic and nucleophilic addition reactions, although its reactivity is influenced by the electron-withdrawing nature of the sulfonate group.

Electrophilic Addition: Similar to other alkynes, this compound is susceptible to attack by electrophiles. chemistrysteps.com The reaction is generally less facile than with alkenes because the resulting vinyl cation intermediate is highly unstable. libretexts.org The addition of hydrogen halides (HX), for instance, typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkyne. libretexts.org The presence of a strong acid can polarize the triple bond, making it more susceptible to attack. libretexts.org The addition of halogens like bromine (Br₂) proceeds through a bromonium ion intermediate to yield a di-halogenated product. libretexts.org

Nucleophilic Addition: While alkynes are electron-rich, nucleophilic addition is also possible, particularly when the nucleophile is strong. wikipedia.orgallrounder.ai The reaction involves the attack of a nucleophile on one of the alkyne carbons, breaking the pi bond and forming a vinyl anion, which is subsequently protonated. pharmaguideline.com The rate and feasibility of these reactions are highly dependent on the reaction conditions and the nature of the nucleophile.

The terminal alkyne functionality makes this compound a valuable participant in various cycloaddition reactions, which are fundamental in constructing cyclic and heterocyclic systems.

Diels-Alder Reaction: The ethynyl group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. pageplace.deuc.pt When reacted with a conjugated diene, it can form a six-membered ring. The high-energy triple bond makes these reactions thermodynamically favorable.

Azide-Alkyne Cycloadditions: A prominent reaction for terminal alkynes is the Huisgen [3+2] cycloaddition with azides to form 1,2,3-triazoles. nih.govresearchgate.net This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions. researchgate.net This makes this compound a useful building block for creating complex molecules with a triazole linkage.

Sonogashira Coupling: While not a cycloaddition, the Sonogashira coupling is a critical cross-coupling reaction for terminal alkynes. This compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is widely used to form carbon-carbon bonds and synthesize substituted alkynes. For example, it has been used to synthesize derivatives for biological screening, such as A3 adenosine (B11128) receptor antagonists. nih.govnih.gov

Sulfonic Acid Reactivity and Functional Group Transformations

The sulfonic acid group (-SO₃H) is a strong acid and its presence dominates the acidic character of the molecule. It can be involved in acid-base reactions and can be chemically modified.

As a strong acid, the sulfonic acid moiety can act as a catalyst for various organic reactions. scribd.com This catalytic activity stems from its ability to donate a proton, thereby activating other functional groups.

Specific and General Acid Catalysis: The sulfonic acid group can participate in both specific- and general-acid catalysis. scribd.com

In specific acid catalysis , the proton is fully transferred to a reactant before the rate-determining step, as seen in reactions like the acid-catalyzed hydration of alkenes. chemistrysteps.com

In general acid catalysis , the proton is transferred during the rate-determining step. scribd.com

The presence of the sulfonic acid group can, for example, catalyze the hydration of a nearby alkene or the hydrolysis of an ester by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. saskoer.ca

The sulfonic acid group can be converted into several other functional groups, enhancing the synthetic utility of this compound. A primary derivatization strategy involves its conversion to a sulfonyl chloride.

Formation of Sulfonyl Chloride: this compound can be converted to 4-ethynylbenzenesulfonyl chloride (-SO₂Cl) by reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). sfu.carsc.org This sulfonyl chloride is a highly valuable and versatile intermediate. durham.ac.uk

Reactions of Sulfonyl Chloride: The resulting 4-ethynylbenzenesulfonyl chloride is an electrophilic compound that readily reacts with nucleophiles. This allows for the synthesis of a wide array of derivatives:

Sulfonamides: Reaction with primary or secondary amines yields sulfonamides (-SO₂NR₂). durham.ac.uk

Sulfonate Esters: Reaction with alcohols produces sulfonate esters (-SO₂OR). durham.ac.uk

These derivatization reactions are crucial for creating libraries of compounds for various applications, including the development of chemical probes and pharmaceutical agents. rsc.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 4-Ethynylbenzenesulfonyl chloride | Chlorination | sfu.ca, rsc.org |

| 4-Ethynylbenzenesulfonyl chloride | Amine (R₂NH) | 4-Ethynylbenzenesulfonamide | Nucleophilic Acyl Substitution | durham.ac.uk |

| 4-Ethynylbenzenesulfonyl chloride | Alcohol (ROH) | 4-Ethynylbenzenesulfonate ester | Nucleophilic Acyl Substitution | durham.ac.uk |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is governed by the electronic effects of the attached ethynyl and sulfonic acid groups. pdx.edu

Substituent Effects:

Sulfonic Acid Group (-SO₃H): This group is strongly electron-withdrawing due to both the inductive effect and resonance. Consequently, it is a powerful deactivating group, making the aromatic ring much less reactive towards electrophiles than benzene itself. libretexts.org It directs incoming electrophiles to the meta position relative to itself. pdx.edu

Combined Influence: In this compound, the two groups are in a para arrangement. The sulfonic acid group's strong deactivating and meta-directing nature dominates the ring's reactivity. The ethynyl group's ortho, para-directing influence is weaker. Therefore, any further electrophilic substitution on the ring is significantly disfavored. If a reaction were forced under harsh conditions, the incoming electrophile would be directed to the positions that are meta to the strongly directing sulfonic acid group (i.e., the positions ortho to the ethynyl group). The significant deactivation from the -SO₃H group means that such reactions require very strong electrophiles and severe conditions. pdx.edulibretexts.org

Advanced Applications of 4 Ethynylbenzenesulfonic Acid in Chemical Science

4-Ethynylbenzenesulfonic Acid in Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for a wide range of applications, including materials science and bioconjugation. interchim.frpcbiochemres.com The terminal alkyne group of this compound is a key player in these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. pcbiochemres.commdpi.comrsc.org This reaction is known for its high efficiency, regioselectivity (favoring the 1,4-disubstituted product), and compatibility with aqueous environments. nih.govnih.govorganic-chemistry.org The presence of the sulfonic acid group in this compound imparts water solubility, a desirable characteristic for biological applications.

The CuAAC reaction is broadly applicable in bioconjugation, allowing for the labeling of biomolecules such as proteins, nucleic acids, and glycans. mdpi.comd-nb.info The reaction's biocompatibility is enhanced by the use of copper-chelating ligands that accelerate the reaction and protect biological molecules from damage. nih.govnih.gov The resulting triazole linkage is chemically stable, mimicking the properties of a peptide bond. nih.govd-nb.info

| CuAAC Reaction Features | Description | References |

| Reactants | Azide and a terminal alkyne | pcbiochemres.commdpi.com |

| Catalyst | Copper(I) | rsc.orgnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.govorganic-chemistry.org |

| Key Advantages | High yield, high regioselectivity, biocompatibility | mdpi.comnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Click Reactions

While CuAAC is highly efficient, the copper catalyst can be toxic to living systems. mdpi.combiochempeg.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. biochempeg.commagtech.com.cn This reaction utilizes a strained cycloalkyne, which reacts with an azide without the need for a catalyst. magtech.com.cnrsc.orgchemrxiv.org Although this compound itself is not a strained alkyne, its derivatives can be designed to incorporate strained ring systems, enabling their use in SPAAC. The design of such strained alkynes is crucial for achieving rapid reaction kinetics. magtech.com.cnnih.gov

Beyond azide-alkyne cycloadditions, the ethynyl (B1212043) group can participate in other types of click reactions, expanding the synthetic utility of this compound.

Bioconjugation and Materials Functionalization via this compound Derivatives

The dual functionality of this compound makes it an excellent tool for bioconjugation and the functionalization of materials. d-nb.infonih.gov The sulfonic acid group can be used to attach the molecule to a surface or a larger scaffold, while the alkyne group remains available for subsequent click reactions. This allows for the site-specific introduction of various functionalities, such as fluorophores or bioactive peptides. d-nb.infonih.gov

In materials science, this compound can be used to modify surfaces, imparting new properties such as hydrophilicity or providing anchor points for further chemical modification. The ability to create well-defined surface modifications is crucial for the development of advanced materials for a variety of applications.

Applications in the Synthesis of Complex Molecular Architectures

The rigid, linear structure of the ethynylbenzene core makes this compound a valuable component in the construction of complex and extended molecular frameworks.

Role as a Precursor in Adenosine (B11128) Receptor Ligand Design

Adenosine receptors, which are G protein-coupled receptors (GPCRs), are important drug targets for a wide range of diseases. unifi.itnih.govuniversiteitleiden.nl The design of selective ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a major focus of medicinal chemistry. unifi.itnih.govsemanticscholar.org

The scaffold of this compound can be incorporated into molecules designed to interact with these receptors. The ethynyl group provides a rigid linker that can be used to position other functional groups in the correct orientation for binding to the receptor. semanticscholar.orgmdpi.com Structure-based drug design, aided by computational methods, plays a significant role in the development of potent and selective adenosine receptor ligands. semanticscholar.org

| Adenosine Receptor Subtype | Therapeutic Potential | References |

| A1 | Cardiac arrhythmias, neuroprotection | nih.govuniversiteitleiden.nl |

| A2A | Inflammation, Parkinson's disease, cancer immunotherapy | nih.govsemanticscholar.org |

| A2B | Inflammation, asthma | unifi.ituniversiteitleiden.nl |

| A3 | Inflammation, cancer | semanticscholar.org |

Integration into Extended Conjugated Systems

The phenylethynyl unit of this compound can be incorporated into larger, extended π-conjugated systems. nih.gov Such systems are of great interest due to their unique electronic and photophysical properties, with applications in organic electronics and sensor technology.

The synthesis of these extended systems often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to link the ethynyl group with other aromatic units. nih.gov The incorporation of the sulfonic acid group can enhance the water solubility of these otherwise hydrophobic molecules, which is advantageous for certain applications, including the development of fluorescent probes for biological systems. nih.gov The extension of the conjugated system typically leads to a red-shift in the absorption and emission spectra of the molecule. nih.gov

Spectroscopic Characterization Techniques for 4 Ethynylbenzenesulfonic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides data on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis and Proton Environments

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. For a para-substituted benzene (B151609) ring like that in 4-ethynylbenzenesulfonic acid, the aromatic protons typically appear in the range of 6.5-8.0 ppm. libretexts.org The electron-withdrawing nature of the sulfonic acid group (-SO₃H) and the ethynyl (B1212043) group (-C≡CH) deshields the aromatic protons, shifting them downfield.

The protons on the benzene ring form a characteristic splitting pattern. Due to the para-substitution, the molecule has a plane of symmetry, resulting in two sets of chemically equivalent protons. fiveable.me This leads to a pattern often described as an AA'BB' system, which simplifies to two distinct doublets in many cases. fiveable.meyoutube.com The protons ortho to the sulfonic acid group are expected to be the most deshielded, appearing at the highest chemical shift, while the protons ortho to the ethynyl group will be at a slightly lower chemical shift. The coupling constant between these adjacent aromatic protons is typically around 8-9 Hz. fiveable.me

The acetylenic proton (-C≡C-H) is also highly characteristic, typically resonating in the 2.5-3.5 ppm range. oregonstate.edu The acidic proton of the sulfonic acid group (-SO₃H) is often broad and its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it can be expected in the 9-13 ppm region. ucl.ac.uk

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -SO₃H) | ~7.8 - 8.2 | Doublet |

| Aromatic (ortho to -C≡CH) | ~7.5 - 7.8 | Doublet |

| Acetylenic (-C≡H) | ~3.0 - 3.5 | Singlet |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Aromatic carbons typically resonate between 120-150 ppm. libretexts.org For this compound, four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. libretexts.org

The carbon atom directly attached to the sulfonic acid group (ipso-carbon) will be significantly downfield. The carbon attached to the ethynyl group will also be downfield, but typically less so than the sulfonic acid-bearing carbon. The two remaining aromatic carbons will appear in the typical aromatic region. The two carbons of the ethynyl group have characteristic chemical shifts, generally appearing between 70 and 90 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-SO₃H) | ~140 - 145 |

| Aromatic (C-C≡CH) | ~125 - 130 |

| Aromatic (CH, ortho to -SO₃H) | ~128 - 132 |

| Aromatic (CH, ortho to -C≡CH) | ~124 - 128 |

| Acetylenic (-C ≡CH) | ~80 - 85 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, it would confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for identifying quaternary carbons (those with no attached protons), such as the ipso-carbons of the benzene ring and the acetylenic carbons. For instance, the acetylenic proton would show a correlation to the aromatic carbon it is attached to (a three-bond correlation).

These techniques, used in combination, provide a comprehensive and definitive picture of the molecular structure. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. edinst.com

In the IR spectrum of this compound, several key absorption bands are expected:

O-H Stretch (Sulfonic Acid): A very broad and strong absorption typically in the 3200-2500 cm⁻¹ region, characteristic of the strongly hydrogen-bonded hydroxyl group.

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. core.ac.uk

C-H Stretch (Acetylenic): A sharp, strong band around 3300 cm⁻¹.

C≡C Stretch (Alkyne): A weak to medium, sharp absorption in the 2100-2140 cm⁻¹ region.

C=C Stretch (Aromatic): Several bands in the 1600-1450 cm⁻¹ region.

S=O Stretch (Sulfonic Acid): Two strong, characteristic absorptions for the asymmetric and symmetric stretching, typically found around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. libretexts.org Therefore, it would be expected to show a strong signal for the C≡C stretch of the alkyne and the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum. mt.com Conversely, the highly polar S=O and O-H bonds of the sulfonic acid group would produce weak Raman signals but strong IR absorptions. edinst.com

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a critical piece of information for identification. For this compound (C₈H₆O₃S), the calculated molecular weight is approximately 182.19 g/mol .

In a typical mass spectrum, one would look for the molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), pseudomolecular ions such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. The observation of an ion at m/z 181 in negative mode would be strong evidence for the deprotonated molecule. Fragmentation patterns can also provide structural information; a common fragment observed for sulfonic acids is the loss of SO₃, corresponding to an ion at m/z 79.95. nih.gov

High-Resolution Spectroscopic Methods for Precise Structural Assignment

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. nih.govusgs.gov By measuring the mass to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₈H₆O₃S), HRMS would confirm the exact mass of 182.0014, unequivocally verifying its elemental composition. nih.gov This level of precision is crucial for confirming the identity of a compound and distinguishing it from potential isomers or impurities. The combination of HRMS with chromatographic methods like liquid chromatography (LC) or supercritical fluid chromatography (SFC) allows for the separation and precise identification of such compounds in complex mixtures. acs.orgnih.gov

Theoretical and Computational Investigations of 4 Ethynylbenzenesulfonic Acid

Electronic Structure and Bonding Analysis

The electronic nature of 4-ethynylbenzenesulfonic acid is governed by the interplay between the electron-withdrawing sulfonic acid group (-SO₃H) and the π-system of the ethynyl (B1212043) group (-C≡CH) and the benzene (B151609) ring.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules like this compound. DFT calculations, typically employing functionals such as B3LYP with basis sets like 6-311++G(d,p), can provide valuable insights into the molecule's geometry, electronic distribution, and spectroscopic properties. researchgate.net

For analogous molecules, DFT studies have been used to determine optimized geometries, vibrational frequencies, and electronic properties such as dipole moment, polarizability, and hyperpolarizability. researchgate.net In the case of this compound, the sulfonic acid group is expected to significantly influence the electronic landscape of the benzene ring through its strong -I (inductive) and -M (mesomeric) effects, withdrawing electron density. Conversely, the ethynyl group can act as a weak π-donor or acceptor.

A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is likely to be localized on the ethynylbenzene moiety, while the LUMO may be distributed across the aromatic ring and the sulfonic acid group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can elucidate hyperconjugative interactions and charge delocalization within the molecule. researchgate.net This would reveal the extent of electron delocalization from the benzene ring to the sulfonic acid group and the interactions between the π-system of the ethynyl group and the aromatic ring.

Table 1: Postulated DFT Calculation Parameters and Expected Outcomes for this compound

| Parameter | Typical Method | Expected Insights for this compound |

| Geometry Optimization | B3LYP/6-311++G(d,p) | Planar aromatic ring with specific bond lengths and angles for the sulfonyl and ethynyl groups. |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Characteristic stretching frequencies for S=O, C≡C, and C-H bonds. |

| Frontier Orbitals (HOMO/LUMO) | TD-DFT | HOMO likely on the ethynylbenzene part, LUMO influenced by the -SO₃H group. Energy gap will indicate electronic transition properties. |

| NBO Analysis | B3LYP/6-311++G(d,p) | Quantification of charge transfer and delocalization between the substituents and the aromatic ring. |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311++G(d,p) | Negative potential around the sulfonate oxygens, indicating sites for electrophilic attack. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. nih.gov These methods are particularly useful for calculating accurate geometries, vibrational spectra, and electronic excitation energies. nih.gov

For substituted benzenes, ab initio calculations have been successfully employed to predict vibrational and electronic spectra with high precision. nih.govrsc.org In the context of this compound, ab initio methods could be used to:

Validate DFT Geometries: Provide a benchmark for the geometric parameters obtained from DFT calculations.

Calculate Accurate Vibrational Spectra: Aid in the assignment of complex vibrational modes observed in experimental IR and Raman spectra. esisresearch.org

Predict Electronic Excitation Energies: Determine the energies of the lowest singlet and triplet excited states, which is crucial for understanding the molecule's photophysical properties. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis and reactivity of this compound.

The most common route to synthesizing benzenesulfonic acids is through electrophilic aromatic sulfonation. masterorganicchemistry.com Computational studies on the sulfonation of benzene and its derivatives have provided deep insights into the reaction mechanism. nih.govrsc.org The electrophile in these reactions is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.comsaskoer.ca

Theoretical models have shown that the reaction can proceed through a concerted pathway involving a cyclic transition state with two SO₃ molecules, rather than the traditional two-step arenium ion mechanism. nih.gov DFT calculations can be used to map the potential energy surface of the sulfonation of ethynylbenzene to form this compound. This would involve:

Locating Transition States: Identifying the geometry and energy of the transition state for the addition of the sulfonating agent to the aromatic ring.

Calculating Activation Energies: Determining the energy barrier for the reaction, which provides information about the reaction rate.

Investigating Regioselectivity: Explaining why the sulfonation occurs at the para position relative to the ethynyl group. The ethynyl group is an ortho-, para-director, and steric hindrance would favor para-substitution.

The reactivity of this compound can be predicted using various computational descriptors derived from DFT calculations. The molecular electrostatic potential (MEP) map, for instance, would highlight the electron-rich and electron-poor regions of the molecule. The area around the sulfonic acid group, particularly the oxygen atoms, will be highly electronegative, making it a site for interaction with electrophiles or for forming hydrogen bonds. The ethynyl group, with its π-electrons, can act as a nucleophile in certain reactions.

Furthermore, the Fukui function, a concept derived from DFT, can be calculated to predict the sites for nucleophilic and electrophilic attack with greater precision. For this compound, this would likely confirm the reactivity of the terminal ethynyl hydrogen and the potential for reactions at the aromatic ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a picture of the dynamic behavior of this compound in a condensed phase, such as in solution or within a polymer matrix. pku.edu.cn While no specific MD studies on this compound are available, simulations of related sulfonated aromatic compounds, like sodium dodecyl benzene sulfonate, offer a framework for what could be investigated. pku.edu.cn

An MD simulation of this compound in an aqueous solution would involve:

Solvation Structure: Investigating how water molecules arrange around the hydrophilic sulfonic acid group and the more hydrophobic ethynylbenzene part of the molecule. The sulfonic acid head would be expected to be strongly hydrated. acs.org

Ionization State: The sulfonic acid group is strong and will likely be deprotonated in water to form the sulfonate anion (4-ethynylbenzenesulfonate). MD simulations can explore the dynamics of the counter-ion (e.g., H₃O⁺ or Na⁺) around the sulfonate group. acs.org

Aggregation Behavior: At higher concentrations, it is possible that these molecules could form aggregates or micelles, similar to other surfactants. MD simulations could predict the critical micelle concentration and the structure of these aggregates.

Table 2: Potential Molecular Dynamics Simulation Parameters for this compound in Water

| Simulation Parameter | Typical Value/Method | Information Gained |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system, including bond stretching, angle bending, and non-bonded interactions. |

| Water Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |

| Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature) | Simulates conditions that mimic experimental setups. |

| Simulation Time | Nanoseconds to microseconds | Allows for the observation of dynamic processes like solvation and aggregation. |

| Analysis | Radial distribution functions, hydrogen bond analysis, diffusion coefficients | Provides quantitative data on the structure and dynamics of the system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

A hypothetical QSAR study on this compound derivatives would commence with the design and synthesis of a diverse set of analogue compounds. These derivatives would typically involve modifications at various positions on the benzene ring or alterations to the ethynyl and sulfonic acid functional groups. The biological activity of each derivative, such as its inhibitory concentration (IC₅₀) against a specific enzyme or its efficacy in a cell-based assay, would then be experimentally determined.

The subsequent step involves the calculation of a wide array of molecular descriptors for each derivative. These descriptors quantify different aspects of the molecular structure and are broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound derivatives, descriptors like the charge on the sulfonate group and the electron density of the ethynyl triple bond would be of particular interest.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and various shape indices. The steric bulk of substituents on the benzene ring would significantly influence these descriptors.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. The most common hydrophobic descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.

Once a comprehensive set of descriptors is generated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common approach used to develop a linear equation that relates a selection of the most relevant descriptors to the observed biological activity. The general form of an MLR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are their regression coefficients, with c₀ being the intercept.

The predictive power and robustness of the developed QSAR model are assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R²pred) are essential to ensure the model's reliability.

A hypothetical QSAR model for this compound derivatives might reveal, for instance, that increased electron-withdrawing character on the benzene ring and a specific range of hydrophobicity are favorable for enhanced biological activity. Such a model would provide valuable insights into the structure-activity landscape of this class of compounds and guide the rational design of new, more potent derivatives.

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of this compound derivatives.

| Compound ID | Biological Activity (pIC₅₀) | LogP | HOMO Energy (eV) | Molecular Weight ( g/mol ) |

| Derivative 1 | 5.2 | 2.1 | -8.5 | 200.2 |

| Derivative 2 | 5.8 | 2.5 | -8.7 | 214.3 |

| Derivative 3 | 4.9 | 1.8 | -8.3 | 198.2 |

| Derivative 4 | 6.1 | 2.8 | -8.9 | 228.3 |

| Derivative 5 | 5.5 | 2.3 | -8.6 | 208.2 |

The following table presents a hypothetical QSAR model equation and its statistical validation parameters.

| Parameter | Value |

| QSAR Equation | pIC₅₀ = 1.5 + 0.8LogP - 0.5HOMO - 0.002*MW |

| R² | 0.92 |

| q² | 0.85 |

| R²pred | 0.88 |

This hypothetical model suggests that higher hydrophobicity (LogP) and a lower HOMO energy are positively correlated with biological activity, while increased molecular weight has a slight negative impact. Such a validated model would be a powerful tool for predicting the activity of untested derivatives and prioritizing synthetic efforts.

Derivatives and Analogs of 4 Ethynylbenzenesulfonic Acid

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For analogs of 4-ethynylbenzenesulfonic acid, SAR studies have provided valuable insights, particularly in the development of receptor antagonists.

A notable example is the exploration of 2-arylalkynyl-adenine derivatives as antagonists for the human A3 adenosine (B11128) receptor (hA3AR). In this context, this compound has been incorporated into the structure of adenine-based compounds to assess the impact of the sulfonic acid group on receptor binding and selectivity.

One key derivative, 4-((6-((dicyclopropylmethyl)amino)-9H-purin-2-yl)ethynyl)benzenesulfonic acid , was synthesized and evaluated for its antagonist properties at adenosine receptors. The SAR analysis of a series of related N6 and C2 substituted adenines revealed that modifications at these positions significantly influence the affinity and selectivity for different adenosine receptor subtypes. The introduction of the this compound moiety at the C2 position of the adenine (B156593) core is a critical modification. The negatively charged sulfonate group at physiological pH can form specific interactions with positively charged amino acid residues in the receptor's binding pocket, potentially enhancing affinity and selectivity.

The following interactive data table summarizes the binding affinities (Ki values) of selected adenine derivatives at different human adenosine receptor subtypes, illustrating the structure-activity relationships.

| Compound | N6-Substituent | C2-Substituent | hA1AR Ki (nM) | hA2AAR Ki (nM) | hA3AR Ki (nM) |

| 14 | Dicyclopropylmethyl | H | >10000 | >10000 | 120 |

| 29 | Dicyclopropylmethyl | This compound | >10000 | >10000 | 48 |

Data sourced from studies on adenosine receptor antagonists.

The data indicates that the addition of the this compound group in compound 29 leads to a more than two-fold increase in affinity for the hA3AR compared to the unsubstituted analog 14 . This highlights the favorable contribution of the substituted ethynylphenyl group to the binding interaction.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound is a key step in exploring their potential applications. The synthesis of 4-((6-((dicyclopropylmethyl)amino)-9H-purin-2-yl)ethynyl)benzenesulfonic acid (29) serves as a representative example of the synthetic strategies employed.

The synthesis is typically achieved through a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this specific synthesis, the key steps are:

Preparation of the Purine Core: The synthesis starts with a suitably protected 6-chloro-2-iodopurine. The N6 position is functionalized with dicyclopropylmethylamine to yield 6-((dicyclopropylmethyl)amino)-2-iodo-9H-purine.

Sonogashira Coupling: The resulting 2-iodo-purine derivative is then coupled with this compound in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in a suitable solvent like dimethylformamide (DMF) with a base like triethylamine.

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC), to ensure high purity.

The characterization of the synthesized derivatives is performed using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.

These characterization techniques are essential to verify the successful synthesis of the target molecule before it is subjected to biological evaluation.

Comparative Studies of Sulfonic Acid Analogs with Varied Substituents

While direct comparative studies on a wide range of this compound analogs are limited in the public domain, valuable insights can be gleaned from broader studies on substituted benzenesulfonic acids and benzenesulfonamides. These studies help to predict how different substituents on the phenyl ring might influence the properties of this compound.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups are electron-withdrawing. They increase the acidity of the sulfonic acid (lower pKa) by stabilizing the resulting sulfonate anion through inductive and/or resonance effects. In the context of drug design, these groups can alter the binding affinity of the molecule to its target. For example, in studies of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, the presence of EWGs often correlates with increased inhibitory activity.

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) and alkoxy (-OCH3) groups are electron-donating. They decrease the acidity of the sulfonic acid (higher pKa) by destabilizing the sulfonate anion. The effect of EDGs on biological activity is context-dependent and can either increase or decrease affinity depending on the specific interactions within the receptor binding site.

A theoretical study on the gas-phase acidity of ortho-substituted benzenesulfonic acids provides quantitative data on the effect of various substituents. Although this study focuses on the ortho position, the general trends are informative for understanding the impact of substituents at other positions as well.

The following interactive data table presents the calculated gas-phase deprotonation Gibbs free energies (ΔrG⁰₂₉₈) for a series of ortho-substituted benzenesulfonic acids, which is a measure of their intrinsic acidity. A lower value indicates a stronger acid.

| Substituent (X) at ortho-position | ΔrG⁰₂₉₈ (kJ mol⁻¹) |

| -NO₂ | 1238.1 |

| -CN | 1253.9 |

| -COOH | 1255.4 |

| -SO₂F | 1231.5 |

| -OCH₃ | 1292.0 |

| -CH₃ | 1297.9 |

| -NH₂ | 1313.1 |

| -OH | 1282.8 |

Data adapted from a theoretical study on substituted benzenesulfonic acids.

This data illustrates that strong electron-withdrawing groups like -SO₂F and -NO₂ significantly increase the gas-phase acidity compared to electron-donating groups like -CH₃ and -NH₂. These fundamental principles of physical organic chemistry are instrumental in the rational design of novel derivatives of this compound for various applications. By strategically placing different substituents on the benzene (B151609) ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a specific biological target.

Future Research Directions and Perspectives

Emerging Methodologies in 4-Ethynylbenzenesulfonic Acid Chemistry

The synthesis and modification of this compound and its derivatives are central to unlocking their full potential. Future progress will likely be driven by advancements in synthetic and polymerization techniques.

Advanced Coupling Reactions: The Sonogashira cross-coupling reaction is a cornerstone for synthesizing arylethynes. rsc.org Traditionally, this reaction requires a palladium catalyst and a copper co-catalyst. rsc.orgnumberanalytics.com Emerging methodologies focus on developing more efficient and environmentally friendly catalyst systems. Innovations include copper-free Sonogashira reactions, which simplify the process and avoid issues related to copper toxicity, a critical factor in biological applications. rsc.org Furthermore, the development of nanocatalysts, such as palladium nanoparticles, offers improved activity and selectivity under milder conditions. numberanalytics.com The use of heterogeneous catalysts, like palladium supported on modified silica (B1680970) or polymers, is another key area, facilitating easier catalyst recovery and reuse, which is particularly beneficial for industrial-scale synthesis. mdpi.comrsc.org

Novel Polymerization Techniques: The ethynyl (B1212043) group of this compound allows for its polymerization into functional polymers like poly(phenylacetylene)s. cnrs.fracs.org Future research is expected to leverage advanced polymerization methods to create well-defined polymer architectures. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and other controlled/"living" polymerization methods offer precise control over molecular weight and structure. researchgate.netchinesechemsoc.org Rhodium-catalyzed polymerization is another established method for producing poly(ethynylbenzene) derivatives. acs.org A significant emerging area is polymerization-induced self-assembly (PISA), which enables the in-situ formation of structured polymer nanoparticles, such as micelles or vesicles, directly from the polymerization process. chinesechemsoc.org Applying these advanced techniques to this compound could lead to novel nanomaterials with tailored properties for specific applications.

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies

| Methodology | Traditional Approach | Emerging Trend | Key Advantage of Trend |

|---|---|---|---|

| Sonogashira Coupling | Pd/Cu catalysis, homogeneous systems | Copper-free systems, Nanocatalysts, Heterogeneous catalysts | Reduced toxicity, higher efficiency, easier catalyst recovery and reuse rsc.orgnumberanalytics.comrsc.org |

| Polymerization | Conventional free-radical polymerization | Controlled/living polymerization (e.g., RAFT), Rhodium-catalysis, Polymerization-Induced Self-Assembly (PISA) | Precise control over polymer architecture, in-situ formation of nanostructures acs.orgresearchgate.netchinesechemsoc.org |

Interdisciplinary Research Frontiers

The distinct properties of this compound make it a candidate for innovation at the intersection of chemistry, materials science, and medicine.

Materials Science and Supramolecular Chemistry: Polymers derived from this compound are of significant interest in materials science. Poly(phenylacetylene)s bearing acidic pendants can form helical structures. cnrs.frpku.edu.cn The interaction of these helical polymers with chiral molecules can induce a preferred helical direction (one-handedness), a phenomenon that can be detected by induced circular dichroism. cnrs.frnih.gov This property opens frontiers in the development of chiral sensors for biomolecules like peptides and proteins. nih.gov Furthermore, these functional polymers can self-assemble into higher-order structures like fibers and other nanostructures, driven by interactions such as hydrogen bonding. pku.edu.cnresearchgate.net Future work could focus on creating "smart" materials that respond to external stimuli or developing advanced membranes where the sulfonic acid groups contribute to high proton conductivity for applications like fuel cells. ipfdd.de

Medicinal Chemistry and Drug Discovery: The sulfonic acid group is a strong acid, and its incorporation into molecules is a key consideration in drug design, affecting properties like solubility and target binding. nih.govmonash.edu this compound has been utilized as a building block in the synthesis of selective ligands for adenosine (B11128) receptors, which are targets for treating conditions like chronic pain. nih.gov The ethynyl group provides a rigid scaffold for positioning other functional groups, while the sulfonate can form critical interactions within a receptor's binding site. The future in this area involves the prospective design of acidic drug candidates, where the pKa is carefully tuned as part of the medicinal chemistry strategy to optimize efficacy and safety profiles. nih.gov

Catalysis and Environmental Applications: The sulfonic acid group is a well-known acidic catalyst. capitalresin.commdpi.com Polymers and materials functionalized with sulfonic acid groups are used as solid acid catalysts, which are easily separable and recyclable. rsc.orgmdpi.comosti.gov By incorporating this compound into porous polymer networks, such as conjugated microporous polymers (CMPs), it is possible to create novel heterogeneous catalysts. nih.gov The ethynyl linkage would contribute to a rigid, porous framework, while the sulfonic acid sites would provide the catalytic activity. nih.gov These materials could be designed for reactions like esterification or for environmental applications such as the capture of pollutants. osti.govnih.gov A key frontier is designing catalysts with hydrophobic layers to protect the acidic sites from water poisoning, enhancing their durability and reusability in aqueous environments. mdpi.com

Table 2: Interdisciplinary Applications of this compound

| Field | Application | Key Feature of Compound | Future Direction |

|---|---|---|---|

| Materials Science | Chiral sensors, proton exchange membranes | Helicity of derived polymers, strong acidity of -SO3H group | Development of smart materials and advanced functional membranes cnrs.fripfdd.de |

| Medicinal Chemistry | Adenosine receptor ligands | Rigid ethynyl scaffold, ionic interaction of -SO3H group | Prospective pKa design for optimized drug properties nih.govnih.gov |

| Catalysis | Heterogeneous acid catalysts | Solid support potential of derived polymers, catalytic -SO3H group | Creation of robust, recyclable catalysts for green chemistry rsc.orgmdpi.comnih.gov |

Challenges and Opportunities in Arylethynyl Sulfonic Acid Research

While the potential is significant, realizing the full scope of applications for this compound and related compounds requires addressing several key challenges.

Synthesis and Purification: A primary challenge is the synthesis and purification of highly functionalized molecules. nih.gov The preparation of monomers for polymerization can be tedious and result in low yields, especially when dealing with complex functional groups. nih.govrsc.org For instance, impurities can interfere with polymerization processes, necessitating robust purification strategies. nih.gov This presents an opportunity for the development of more efficient, one-pot, or continuous flow synthesis methods that minimize purification steps. beilstein-journals.org For example, biphasic polymerization systems have been shown to segregate impurities, allowing for the successful polymerization of non-purified monomers. nih.govrsc.org

Controlling Polymer Properties: In polymer science, achieving precise control over the placement and density of functional groups on a polymer chain is a persistent challenge. acs.org For polymers made from this compound, this translates to controlling the distribution of sulfonic acid groups, which in turn affects properties like ion conductivity and material porosity. ipfdd.de For applications like ion-exchange membranes, a high and uniform density of sulfonic acid groups is desirable, but this can also impact the material's mechanical stability. ipfdd.de The opportunity lies in exploring copolymerization with other monomers to fine-tune these properties, balancing functionality with robustness.

Stability and Scalability: For industrial and commercial applications, the long-term stability and scalability of synthesis are crucial. Catalysts used in synthesis, such as palladium, must be efficiently removed from the final product, especially for pharmaceutical applications, adding cost and complexity. nih.gov The development of highly active and recyclable heterogeneous catalysts is a major opportunity to make the synthesis of arylethynyl sulfonic acids more scalable and cost-effective. rsc.org Furthermore, the chemical stability of the sulfonic acid group itself within complex polymeric structures under various operational conditions (e.g., high temperatures in fuel cells) needs to be thoroughly investigated to ensure material longevity. ipfdd.de

Q & A

Q. What are the established synthetic routes for 4-ethynylbenzenesulfonic acid, and how can reaction conditions be optimized?

this compound is synthesized via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction. Key steps include:

- Reagents : Use 4-iodobenzenesulfonic acid or a derivative as the aryl halide, with ethynyltrimethylsilane as the alkyne source.

- Catalysts : PdCl₂(PPh₃)₂ and CuI in a 1:2 molar ratio to facilitate oxidative addition and transmetallation.

- Solvents : Polar aprotic solvents like DMF or dioxane enhance reaction efficiency.

- Work-up : Acidic hydrolysis (e.g., TFA/DCM) removes protecting groups and isolates the sulfonic acid .

Q. Optimization Strategies :

- Vary temperature (70–90°C) and reaction time (1–3 hours) to balance yield and side reactions.

- Monitor progress via TLC or HPLC. Typical yields range from 48% to 82%, depending on substituents and steric effects .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Primary Techniques :

- ¹H NMR : Peaks at δ 7.73 (d, J = 8.0 Hz, 2H) and 7.45 (d, J = 8.0 Hz, 2H) confirm aromatic protons, while δ 3.53 (s, 1H) corresponds to the ethynyl proton .

- HRMS : Exact mass analysis (calculated [M–H]⁺: 180.9959; observed: 180.9956) validates molecular composition .

- FT-IR : Look for S=O stretching (~1180 cm⁻¹) and C≡C absorption (~2100 cm⁻¹).

Q. Purity Assessment :

- Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.

- Compare retention times against known standards to detect impurities (<2%) .

Q. How can researchers design in vivo models to study the biological activity of sulfonic acid derivatives like this compound?

Experimental Design :

- Model : TNBS (2,4,6-trinitrobenzenesulfonic acid)-induced colitis in rodents, which mimics inflammatory bowel disease (IBD).

- Dosing : Administer this compound intraperitoneally (1–10 mg/kg) or orally (5–20 mg/kg) for 7–14 days.

- Endpoints : Measure colon length, histopathology scores, and cytokine levels (e.g., TNF-α, IL-6) .

Q. Controls :

- Include vehicle-treated and healthy cohorts.

- Use sulfasalazine (a sulfonic acid-based IBD drug) as a positive control .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound in receptor binding?

Methodology :

- Homology Modeling : Build a receptor model (e.g., adenosine A3 receptor) using templates like the hA2AAR crystal structure (PDB ID: 4EIY).

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on interactions between the sulfonic acid group and basic residues (e.g., Lys, Arg) in the receptor pocket.

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Key Finding :

The ethynyl group may orient the molecule into hydrophobic subpockets, enhancing selectivity over simpler sulfonic acids .

Q. What strategies mitigate challenges in handling reactive intermediates during this compound synthesis?

Challenges and Solutions :

- Intermediate Instability : Protect the ethynyl group with trimethylsilyl (TMS) during coupling. Deprotect with TFA/DCM (1:9) .

- Moisture Sensitivity : Conduct reactions under inert gas (N₂/Ar) and use anhydrous solvents.

- Byproduct Formation : Optimize catalyst loading (PdCl₂(PPh₃)₂ at 5 mol%) to minimize homocoupling of alkynes .

Q. Safety Protocols :

- Use fume hoods for toxic gases (e.g., H₂S from sulfonic acid degradation).

- Refer to SDS guidelines for benzenesulfonic acid derivatives (e.g., PPE, emergency rinsing) .

Q. How do structural modifications of this compound influence its reactivity and biological activity compared to other sulfonic acids?

Comparative Analysis :

Q. Functional Group Impact :

- Ethynyl : Increases lipophilicity, improving membrane permeability.

- Sulfonic Acid : Enhances solubility and ionic interactions with targets .

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Data | Interpretation |

|---|---|---|

| ¹H NMR (CD₃OD) | δ 7.73 (d, 2H), 7.45 (d, 2H), 3.53 (s, 1H) | Aromatic and ethynyl protons |

| HRMS | [M–H]⁺: 180.9956 (calc. 180.9959) | Confirms molecular formula |

Q. Table 2. Optimized Reaction Conditions for Sonogashira Coupling

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (PdCl₂(PPh₃)₂) | 5 mol% | Maximizes cross-coupling |

| Temperature | 70°C | Balances rate and side reactions |

| Solvent | DMF | Enhances solubility of intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.